molecular formula C12H14N2 B12954350 6-Tert-butylcinnoline CAS No. 318276-70-9

6-Tert-butylcinnoline

Cat. No.: B12954350
CAS No.: 318276-70-9
M. Wt: 186.25 g/mol
InChI Key: TZITUHFTAHJFNH-UHFFFAOYSA-N
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Description

6-Tert-butylcinnoline is an organic compound with the molecular formula C12H14N2. It is a derivative of cinnoline, featuring a tert-butyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butylcinnoline typically involves the reaction of cinnoline with tert-butyl halides under specific conditions. One common method is the alkylation of cinnoline using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butylcinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Tert-butylcinnoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Tert-butylcinnoline involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to various biological targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 6-Tert-butylcinnoline is unique due to the presence of both the cinnoline ring and the tert-butyl group, which confer distinct chemical and physical properties.

Biological Activity

6-Tert-butylcinnoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to a cinnoline moiety. The molecular formula is C12H13NC_{12}H_{13}N with a molecular weight of approximately 173.24 g/mol. The tert-butyl group is known to influence the lipophilicity and metabolic stability of compounds, which can affect their biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of cinnoline compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated efficacy against various viruses, including HIV and other RNA viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

Table 1: Antiviral Activity of Cinnoline Derivatives

CompoundVirus TargetIC50 (μM)Mechanism of Action
This compoundHIV-125-50Inhibition of gp41 six-helix bundle formation
Cinnoline Derivative AInfluenza Virus15Inhibition of viral replication
Cinnoline Derivative BHepatitis C Virus30Interference with viral entry

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Compounds with similar structures have shown to scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

CompoundDPPH Assay (% Inhibition)FRAP Assay (μmol FeSO4/g)
This compound70%150
Cinnoline Derivative C65%140
Cinnoline Derivative D80%160

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. However, it is crucial to balance lipophilicity with metabolic stability, as excessive lipophilicity can lead to rapid clearance from the body.

Key Findings in SAR Studies:

  • Substituent Effects : The introduction of electron-donating groups on the aromatic ring generally enhances biological activity.
  • Positioning : The position of substituents relative to the nitrogen atoms in the cinnoline structure significantly influences activity.

Case Studies

  • Antiviral Efficacy Against HIV :
    A study evaluated several cinnoline derivatives, including this compound, for their ability to inhibit HIV-1 replication. Results showed that this compound effectively inhibited viral replication at micromolar concentrations, suggesting its potential as an antiviral agent .
  • Antioxidant Properties :
    Research indicated that compounds resembling this compound possess strong antioxidant capabilities. In vitro assays demonstrated significant radical scavenging activity comparable to established antioxidants like ascorbic acid .

Properties

CAS No.

318276-70-9

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6-tert-butylcinnoline

InChI

InChI=1S/C12H14N2/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-14-11/h4-8H,1-3H3

InChI Key

TZITUHFTAHJFNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=NC=C2

Origin of Product

United States

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